
C-Furan-2-yl-C-phenyl-methylamine hydrochloride
描述
C-Furan-2-yl-C-phenyl-methylamine hydrochloride is an organic compound that features a furan ring attached to a phenyl group through a methanamine linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of C-Furan-2-yl-C-phenyl-methylamine hydrochloride typically involves the reaction of furan-2-carbaldehyde with phen
生物活性
C-Furan-2-yl-C-phenyl-methylamine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological effects, particularly focusing on antiviral, antibacterial, and anticancer properties.
Synthesis and Structure-Activity Relationships
This compound can be synthesized through various methods involving the reaction of furan derivatives with phenylmethyl amines. The structural modifications of this compound can significantly influence its biological activity.
Key Findings from SAR Studies
- Substituent Effects : The introduction of different substituents on the furan or phenyl rings can enhance or diminish the compound's activity against various biological targets. For instance, compounds with bulky hydrophobic groups showed improved inhibitory activity against Zika virus protease (ZVpro) with IC50 values ranging from 0.39 μM to 4.65 μM depending on the substituent's nature and position .
- Functional Group Influence : The presence of hydroxymethyl groups has been shown to increase activity significantly, while acetylation of amine groups often leads to inactivity .
Antiviral Activity
This compound exhibits promising antiviral properties. It has been tested against Zika virus protease, showing significant inhibition at low concentrations. The compound's mechanism appears to involve allosteric inhibition, where binding alters the enzyme's conformation, reducing its activity.
Compound | IC50 (μM) | Target |
---|---|---|
C-Furan-2-yl-C-phenyl-methylamine | 0.52 | ZVpro |
Analog with Hydroxymethyl | 0.39 | ZVpro |
Acetylated Analog | >10 | ZVpro |
Antibacterial Activity
The compound also shows antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 23 |
Escherichia coli | 24 |
Anticancer Activity
Preliminary studies indicate that this compound may possess anticancer properties, particularly in inhibiting the growth of melanoma and other cancer cell lines. The compound's efficacy is likely due to its ability to induce apoptosis in cancer cells.
Case Studies
- Zika Virus Inhibition : In a study assessing various derivatives of furan-based compounds, this compound demonstrated a notable IC50 value of 0.52 μM against ZVpro, indicating its potential as a therapeutic agent in viral infections .
- Antibacterial Evaluation : Research comparing the antibacterial effects of several furan derivatives highlighted that this compound exhibited superior activity compared to standard antibiotics like ciprofloxacin .
- Anticancer Potential : A recent investigation into the cytotoxic effects of this compound on B16 melanoma cells revealed significant growth inhibition, suggesting its potential as an anticancer agent .
科学研究应用
Medicinal Chemistry Applications
C-Furan-2-yl-C-phenyl-methylamine hydrochloride has been studied for its pharmacological properties, particularly in the development of analgesics and other therapeutic agents.
Analgesic Properties
Research indicates that compounds related to this compound exhibit significant analgesic activity. For instance, a US patent describes its use in creating medicaments for treating pain, cardiovascular diseases, and depression. The compound shows a high affinity for sodium channels, which are crucial in pain signaling pathways .
Antinociceptive Activity
Studies have demonstrated that furan-containing compounds can possess antinociceptive effects. Specifically, furan derivatives have been shown to be more potent than traditional analgesics like improgan, suggesting that modifications to the furan structure can enhance pain-relieving properties .
Pharmacological Applications
The compound's structural characteristics make it a candidate for various pharmacological applications:
Therapeutic Uses
This compound has been investigated for:
- Local Anesthetics : Its potential as a local anesthetic has been explored, providing alternatives to conventional anesthetics.
- Antiarrhythmic Agents : The compound's interaction with cardiac sodium channels suggests it could be developed into antiarrhythmic medications.
- Nootropic Agents : There is interest in its cognitive-enhancing properties, potentially aiding in conditions such as Alzheimer's disease or other cognitive impairments .
Cosmetic Formulations
The compound's unique chemical properties also lend themselves to cosmetic applications.
Formulation Development
Recent studies have explored the incorporation of furan derivatives into cosmetic formulations. The focus has been on enhancing skin hydration and stability of the products. The use of this compound in emulsions has shown promising results in improving the sensory and moisturizing properties of topical products .
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies highlighting the effectiveness of this compound:
常见问题
Basic Research Questions
Q. What validated analytical methods are recommended for purity assessment of C-Furan-2-yl-C-phenyl-methylamine hydrochloride?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely validated method for analyzing structurally similar hydrochlorides, such as amitriptyline hydrochloride, with accuracy data demonstrating recoveries of 98–102% under optimized conditions . Ensure mobile phase composition (e.g., acetonitrile-phosphate buffer) and column selection (C18, 5 µm particle size) align with the compound’s polarity. Calibration curves should cover 50–150% of the target concentration, and system suitability tests (e.g., tailing factor <2) must precede analysis.
Q. What safety protocols are critical when handling this compound in non-clinical research?
Due to limited toxicity data, adhere to hazard guidelines for structurally related amines (e.g., hydroxylamine hydrochloride):
- Use fume hoods and PPE (gloves, lab coats, goggles).
- Store in airtight containers under inert gas (e.g., nitrogen) to prevent degradation .
- Avoid skin contact; wash immediately with soap and water.
- Dispose of waste via approved chemical disposal protocols .
Q. How can researchers optimize synthesis yields for this hydrochloride salt?
Adopt multi-step reaction strategies used for analogous compounds, such as:
- Stepwise functionalization : Introduce the furan and phenyl groups early to avoid steric hindrance.
- Acid-base purification : Neutralize the free base with HCl in anhydrous ether to precipitate the hydrochloride salt .
- Monitor reaction progress via TLC or in-situ FTIR to identify intermediates and minimize side products.
Advanced Research Questions
Q. How should researchers address contradictions in reported solubility data for this compound?
Discrepancies often arise from solvent purity, temperature, or polymorphic forms. To resolve:
- Conduct parallel solubility tests in DMSO, water, and ethanol at controlled temperatures (e.g., 25°C vs. 37°C).
- Characterize crystallinity via XRD to identify polymorphs affecting solubility .
- Cross-validate results using orthogonal methods (e.g., gravimetric analysis vs. UV-Vis spectrophotometry).
Q. What strategies enable structural modification to enhance receptor binding specificity?
Leverage SAR (structure-activity relationship) insights from phenylmethylamine derivatives:
- Substitution patterns : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to modulate electronic effects.
- Steric tuning : Replace the furan-2-yl group with bulkier heterocycles (e.g., thiophene) to probe steric compatibility with target receptors .
- Validate modifications using molecular docking simulations followed by in vitro binding assays (e.g., radioligand displacement).
Q. How can conflicting kinetic data from degradation studies be reconciled?
Apparent contradictions in degradation rates (e.g., pH-dependent hydrolysis) require rigorous experimental controls:
- Buffer ionic strength : Adjust to physiological levels (e.g., 0.1 M phosphate) to mimic in vivo conditions.
- Light exposure : Perform stability tests in amber vials vs. clear glass to assess photolytic degradation .
- Use LC-MS to identify degradation products and propose competing reaction pathways (e.g., hydrolysis vs. oxidation).
Q. What methodologies validate the absence of toxic byproducts in scaled-up synthesis?
- HPLC-MS/MS : Detect trace impurities (≤0.1%) using high-resolution mass spectrometry.
- Ames test : Screen for mutagenicity in bacterial assays if biological applications are intended .
- Compare impurity profiles with ICH Q3A guidelines for residual solvents and genotoxic impurities .
Q. Methodological Challenges in Data Interpretation
Q. How to resolve discrepancies between computational and experimental logP values?
- Experimental validation : Measure logP via shake-flask method using octanol/water partitioning.
- Computational refinement : Adjust force field parameters in software like COSMO-RS to account for hydrochloride salt dissociation .
- Cross-reference with HPLC retention times, which correlate with hydrophobicity.
Q. What advanced techniques confirm stereochemical purity in enantiomeric mixtures?
属性
IUPAC Name |
furan-2-yl(phenyl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.ClH/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9;/h1-8,11H,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVRGSABTKZCGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CO2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00484008 | |
Record name | 1-(Furan-2-yl)-1-phenylmethanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00484008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53387-67-0 | |
Record name | 1-(Furan-2-yl)-1-phenylmethanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00484008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-Furyl(phenyl)methyl]amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。